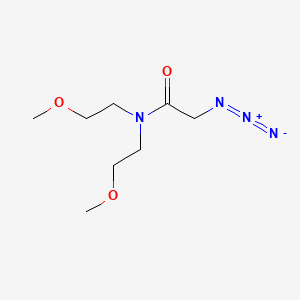

2-azido-N,N-bis(2-methoxyethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-azido-N,N-bis(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O3/c1-14-5-3-12(4-6-15-2)8(13)7-10-11-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKGOCVYSVOBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Reactivity and Functional Group Impact

- Azide vs. Chloro : The azide group in this compound enables rapid cycloaddition with alkynes, making it valuable in bioconjugation and material science. In contrast, the chloro substituent in 2-chloro-N,N-bis(2-methoxyethyl)acetamide facilitates nucleophilic substitution reactions, often exploited in herbicide synthesis (e.g., dimethenamid and pretilachlor derivatives) .

- Hydroxy vs. Benzoyloxy : The hydroxy derivative exhibits higher aqueous solubility (due to hydrogen bonding) compared to the benzoyloxy analog, which is more lipophilic. This distinction influences their utility in drug formulation vs. polymer processing .

Solubility and Physicochemical Behavior

- Solubility Trends : The 2-hydroxy derivative demonstrates superior solubility in polar solvents (~2.67 × 10⁻² M in water at 22°C), while the benzoyloxy analog is predominantly soluble in organic solvents (e.g., 1,4-dioxane) . The azide and chloro derivatives likely exhibit intermediate solubility, contingent on solvent polarity and substituent interactions .

- Thermal Stability : Azides are thermally sensitive, requiring cautious handling to avoid decomposition. Chloroacetamides, while more stable, may pose toxicity concerns in biological systems .

Q & A

Q. What are the established synthetic routes for 2-azido-N,N-bis(2-methoxyethyl)acetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a chloroacetamide precursor with sodium azide (NaN₃). For example, refluxing 2-chloro-N,N-bis(2-methoxyethyl)acetamide (20 mmol) with NaN₃ (30 mmol) in a toluene:water (8:2, 20 mL) solvent system for 5–7 hours achieves substitution . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but require careful temperature control to avoid azide decomposition.

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks reaction progress .

- Purification : Liquid products are extracted with ethyl acetate (3 × 20 mL), dried over Na₂SO₄, and concentrated under reduced pressure .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Peaks at δ 3.3–3.6 ppm confirm methoxyethyl (-OCH₂CH₂OCH₃) groups, while the azide (-N₃) group is inferred indirectly via the absence of precursor signals (e.g., δ 4.1 ppm for -CH₂Cl) .

- FTIR : A strong absorption band near 2100 cm⁻¹ confirms the azide stretch .

- Mass spectrometry : Molecular ion peaks at m/z ~257 (C₉H₁₇N₅O₃) validate the molecular formula .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

Methodological Answer:

- Solubility : The bis(2-methoxyethyl) groups enhance solubility in polar solvents (e.g., ethanol, acetone) and supercritical CO₂, as observed in structurally similar acetamides .

- Stability : Azides are sensitive to heat and light. Storage at –20°C in amber vials under inert gas (N₂/Ar) minimizes decomposition .

- Hygroscopicity : Methoxyethyl groups may attract moisture; desiccants (e.g., silica gel) are recommended during storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the azide group in click chemistry applications?

Methodological Answer: The azide group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed (CuAAC) reactions. Key factors include:

- Kinetics : Steric hindrance from bis(2-methoxyethyl) groups slows reaction rates compared to less bulky analogs.

- Catalyst optimization : Cu(I) ligands (e.g., TBTA) improve regioselectivity in CuAAC, confirmed via HPLC monitoring of triazole products .

Q. How does the compound’s stability under thermal or photolytic conditions impact experimental design?

Methodological Answer:

- Thermal stability : Differential scanning calorimetry (DSC) reveals exothermic decomposition above 120°C, necessitating low-temperature reactions (<80°C) .

- Photolytic degradation : UV-Vis spectroscopy shows λmax shifts under prolonged UV exposure, indicating azide decomposition. Light-exclusion protocols (e.g., foil-wrapped glassware) are critical .

Q. What computational methods (e.g., DFT, molecular docking) predict interactions with biological targets?

Methodological Answer:

- DFT calculations : Gaussian09 simulations at the B3LYP/6-31G* level optimize geometry and predict electrostatic potential maps, highlighting nucleophilic sites (e.g., azide terminal) .

- Docking studies : AutoDock Vina models interactions with enzymes (e.g., carbonic anhydrase), identifying hydrogen bonds between methoxyethyl groups and active-site residues .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity or material properties?

Methodological Answer:

- Bioactivity : Replacing methoxyethyl with ethylhexyl groups (e.g., N523 analog) enhances lipophilicity, improving membrane permeability in cytotoxicity assays .

- Material science : Introducing acrylamide moieties (e.g., N,N-bis(2-methoxyethyl)acrylamide) increases polymer solubility in CO₂, relevant for green chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.